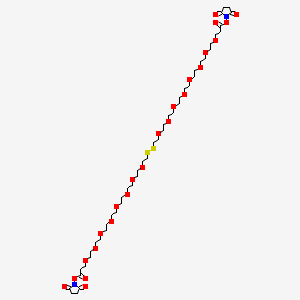
4,7,10,13,16,19,22,25,32,35,38,41,44,47,50,53-Hexadecaoxa-28,29-dithiahexapentacontanedioic acid di-N-succinimidyl ester
Vue d'ensemble
Description
4,7,10,13,16,19,22,25,32,35,38,41,44,47,50,53-Hexadecaoxa-28,29-dithiahexapentacontanedioic acid di-N-succinimidyl ester is a useful research compound. Its molecular formula is C46H80N2O24S2 and its molecular weight is 1109.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Polypeptide Synthesis
Hexadecaoxa-dithiahexapentacontanedioic acid di-N-succinimidyl ester plays a crucial role in the synthesis of polypeptides. A study by Hardy et al. (1972) highlighted the use of succinimidyl esters for synthesizing sequential polypeptides, demonstrating their effectiveness in yielding polypeptides with molecular weights between 11,000 and 31,000 and minimal racemization. This method is recommended for the synthesis of sequential polypeptides, indicating the reagent's significance in peptide chemistry (Hardy, Rydon, & Thompson, 1972).
Protein Cross-linking and Structural Analysis
The reagent is also vital in protein cross-linking and structural analysis. Lomant & Fairbanks (1976) detailed the synthesis and properties of a new cleavable protein cross-linking reagent, highlighting its ability to rapidly acylate primary and secondary aliphatic amino groups and its utility in probing extended structures in biological systems (Lomant & Fairbanks, 1976).
Reduction of Carboxylic Acids
In the context of organic synthesis, the reagent is employed in the reduction of carboxylic acids to alcohols. Nikawa & Shiba (1979) demonstrated the use of 1-succinimidyl esters for reducing various aliphatic acids and amino acids to corresponding alcohols under mild conditions, showcasing a convenient method for alcohol preparation from carboxylic acids (Nikawa & Shiba, 1979).
Biomolecular Immobilization
The reagent finds application in biomolecular immobilization, as evidenced by Xiao et al. (2005), who investigated the surface reactions of 4-aminothiophenol with crosslinkers containing maleimide and succinimidyl ester groups for peptide immobilization (Xiao, Wieland, & Brunner, 2005).
Facilitating Fluorescent Probes
In the field of fluorescent probes, Flanagan et al. (1997) synthesized functionalized tricarbocyanine dyes containing succinimidyl ester groups. These dyes are reactive toward primary amines and can be used as fluorescent probes for biologically pertinent compounds (Flanagan, Khan, Menchen, Soper, & Hammer, 1997).
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyldisulfanyl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H80N2O24S2/c49-41-1-2-42(50)47(41)71-45(53)5-7-55-9-11-57-13-15-59-17-19-61-21-23-63-25-27-65-29-31-67-33-35-69-37-39-73-74-40-38-70-36-34-68-32-30-66-28-26-64-24-22-62-20-18-60-16-14-58-12-10-56-8-6-46(54)72-48-43(51)3-4-44(48)52/h1-40H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIAGMHUFXZNZOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCSSCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H80N2O24S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40746172 | |
| Record name | 1,1'-[(1,56-Dioxo-4,7,10,13,16,19,22,25,32,35,38,41,44,47,50,53-hexadecaoxa-28,29-dithiahexapentacontane-1,56-diyl)bis(oxy)]di(pyrrolidine-2,5-dione) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40746172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1109.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
947601-98-1 | |
| Record name | 1,1'-[(1,56-Dioxo-4,7,10,13,16,19,22,25,32,35,38,41,44,47,50,53-hexadecaoxa-28,29-dithiahexapentacontane-1,56-diyl)bis(oxy)]di(pyrrolidine-2,5-dione) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40746172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




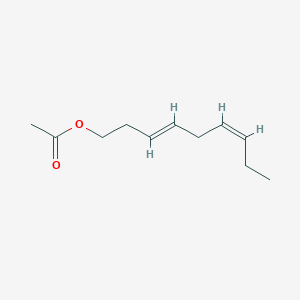
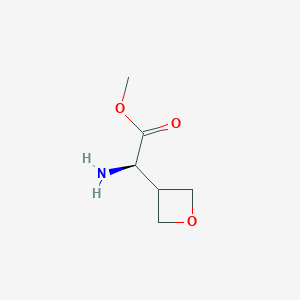
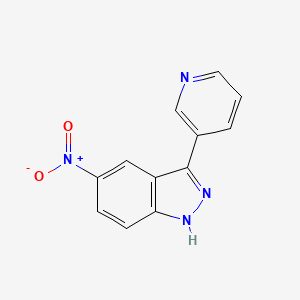
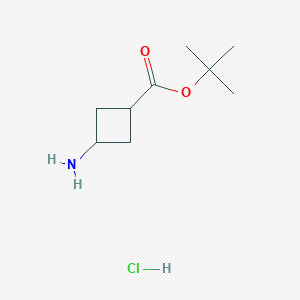
![6-Methylisoxazolo[5,4-d]pyrimidin-3-amine](/img/structure/B1512767.png)
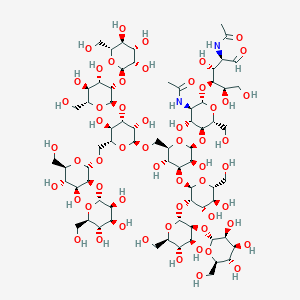


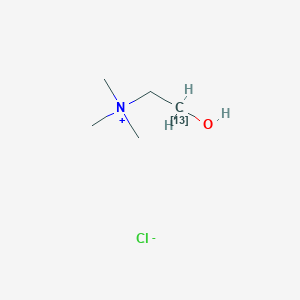
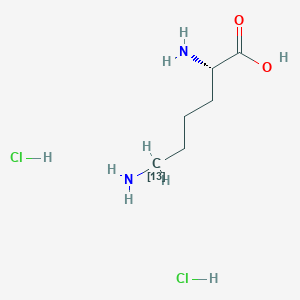
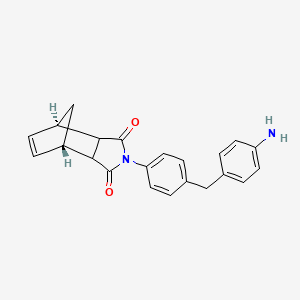

![(S)-[(Rucl(segphos(R)))2(MU-CL)3][NH2ME2]](/img/structure/B1512787.png)